2,4-Dicyano-3-ethyl-3-methylpentanediamide
Overview
Description
2,4-Dicyano-3-ethyl-3-methylpentanediamide (DCMPD) is an organic compound that has been used in laboratory experiments for a variety of reasons. It is a white, crystalline solid with a melting point of 105-106 °C. It is soluble in water and alcohols, and insoluble in ether and benzene. DCMPD is a versatile compound and has a wide range of uses in scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2,4-Dicyano-3-ethyl-3-methylpentanediamide involves the reaction of 3-ethyl-3-methylpentanediamine with cyanogen bromide followed by reaction with ammonia.
Starting Materials
3-ethyl-3-methylpentanediamine, Cyanogen bromide, Ammonia
Reaction
Step 1: 3-ethyl-3-methylpentanediamine is reacted with cyanogen bromide in anhydrous ether to form 2-cyano-3-ethyl-3-methylpentanediamide., Step 2: 2-cyano-3-ethyl-3-methylpentanediamide is then reacted with ammonia in ethanol to form 2,4-Dicyano-3-ethyl-3-methylpentanediamide.
Scientific Research Applications
2,4-Dicyano-3-ethyl-3-methylpentanediamide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of organic compounds, including heterocycles, amines and peptides. It has also been used as a catalyst for the synthesis of polymers, as well as a ligand for coordination compounds. Additionally, 2,4-Dicyano-3-ethyl-3-methylpentanediamide has been used as an inhibitor of enzymes, such as the enzyme acetylcholinesterase.
Mechanism Of Action
2,4-Dicyano-3-ethyl-3-methylpentanediamide is an inhibitor of enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from binding to its substrate, thus inhibiting its activity. The binding of 2,4-Dicyano-3-ethyl-3-methylpentanediamide to the enzyme is reversible, allowing for the enzyme to be reactivated when the inhibitor is removed.
Biochemical And Physiological Effects
2,4-Dicyano-3-ethyl-3-methylpentanediamide has been found to have a variety of biochemical and physiological effects. It has been found to have antifungal activity, and has been used to treat fungal infections in humans. It has also been found to have anti-inflammatory effects, and has been used to treat inflammatory conditions such as arthritis. Additionally, 2,4-Dicyano-3-ethyl-3-methylpentanediamide has been found to have anti-cancer properties, and has been used in the treatment of certain types of cancer.
Advantages And Limitations For Lab Experiments
2,4-Dicyano-3-ethyl-3-methylpentanediamide has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is easily synthesized. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, 2,4-Dicyano-3-ethyl-3-methylpentanediamide is a relatively toxic compound and should be handled with care. Additionally, it should not be used in experiments involving living organisms, as it may be toxic to them.
Future Directions
There are a variety of potential future directions for the use of 2,4-Dicyano-3-ethyl-3-methylpentanediamide in scientific research. It could be used as a reagent for the synthesis of a variety of organic compounds, such as heterocycles, amines, and peptides. Additionally, it could be used as a catalyst for the synthesis of polymers, or as a ligand for coordination compounds. Furthermore, it could be used in the development of new drugs, or as an inhibitor of enzymes. Finally, it could be used in the development of new materials, such as polymers or nanomaterials.
properties
IUPAC Name |
2,4-dicyano-3-ethyl-3-methylpentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-3-10(2,6(4-11)8(13)15)7(5-12)9(14)16/h6-7H,3H2,1-2H3,(H2,13,15)(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTATZQSHYUSXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(C#N)C(=O)N)C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293164 | |
Record name | 2,4-dicyano-3-ethyl-3-methylpentanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dicyano-3-ethyl-3-methylpentanediamide | |
CAS RN |
59419-26-0 | |
Record name | NSC87575 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dicyano-3-ethyl-3-methylpentanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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